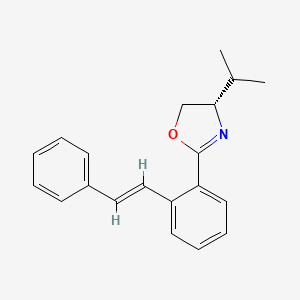
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes an isopropyl group, a styrylphenyl group, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Styrylphenyl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with a halogenated phenyl compound in the presence of a palladium catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,E)-4-Isopropyl-2-(2-vinylphenyl)-4,5-dihydrooxazole: Similar structure but with a vinyl group instead of a styryl group.
(S,E)-4-Isopropyl-2-(2-phenylethyl)-4,5-dihydrooxazole: Contains a phenylethyl group instead of a styryl group.
Uniqueness
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is unique due to the presence of the styryl group, which can participate in additional conjugation and electronic interactions, potentially enhancing its reactivity and binding properties compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propriétés
Formule moléculaire |
C20H21NO |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(4S)-2-[2-[(E)-2-phenylethenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-15(2)19-14-22-20(21-19)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15,19H,14H2,1-2H3/b13-12+/t19-/m1/s1 |
Clé InChI |
SZQZTNAJAFSIGC-JXOMPUQVSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
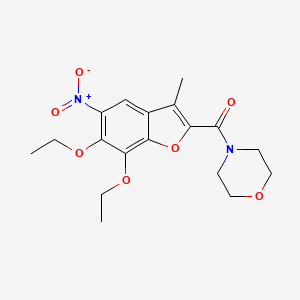

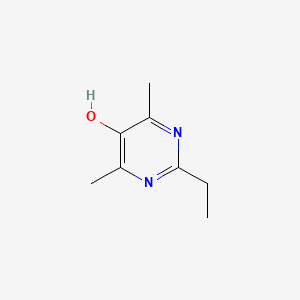
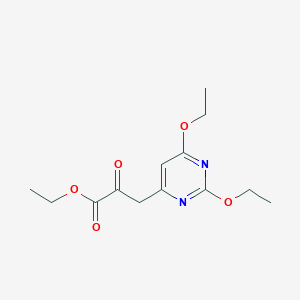
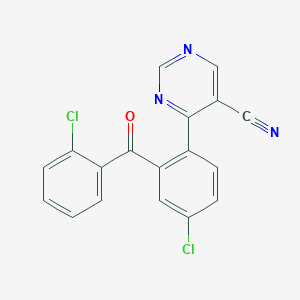

![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
